Lipophilicity Differentiation: LogP of 8-Benzyl vs. Des-Benzyl Analog
The introduction of the 8-benzyl group increases calculated LogP by 1.59 log units relative to the des-benzyl analog, indicating markedly higher lipophilicity and membrane partitioning potential .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.95 |
| Comparator Or Baseline | 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 79899-10-8): LogP = 3.36 |
| Quantified Difference | ΔLogP = +1.59 (~40-fold increase in octanol–water partitioning) |
| Conditions | Calculated by Chemsrc using a consistent computational method across both compounds in the same database |
Why This Matters
A ΔLogP of 1.59 translates into a roughly 40-fold difference in octanol–water partitioning, directly impacting membrane permeability, non-specific protein binding, and in vivo distribution—critical parameters for lead optimization and pharmacological profiling.
